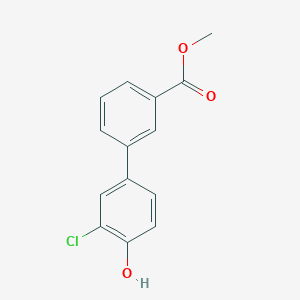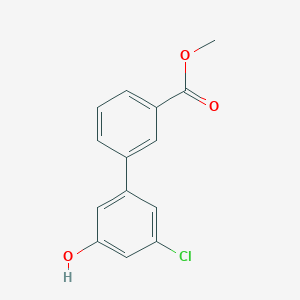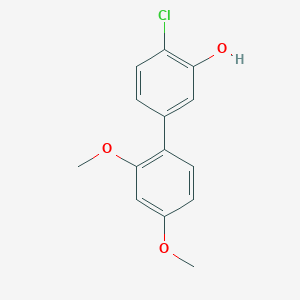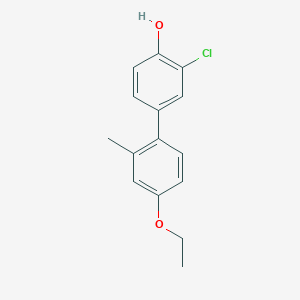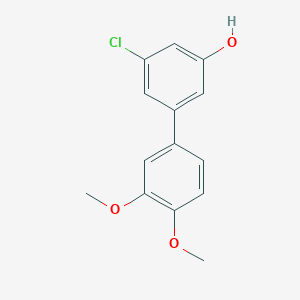
3-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% (3C5E4T-95) is a chemical compound used in scientific research applications. It is a white solid that is soluble in organic solvents. 3C5E4T-95 has been used in numerous studies to better understand the biochemical and physiological effects of this compound.
科学的研究の応用
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of various compounds on the biochemical and physiological processes in cells and organisms. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on health. 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has also been used to study the structure and function of proteins and enzymes, as well as the effects of various compounds on the structure and function of proteins and enzymes.
作用機序
The mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% acts by binding to specific proteins and enzymes. This binding then alters the structure and function of the proteins and enzymes, which in turn alters the biochemical and physiological processes in cells and organisms.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of genes, alter the structure and function of proteins and enzymes, and modulate the activity of various pathways in cells and organisms. It has also been shown to affect the metabolism of various compounds, as well as the production of various hormones and neurotransmitters.
実験室実験の利点と制限
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% also has several limitations. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term exposure to light or heat.
将来の方向性
There are several potential future directions for research involving 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. Another potential direction is to investigate the mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in more detail. Additionally, further research could be done to investigate the effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% on various diseases and conditions. Finally, further research could be done to investigate the potential applications of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in various industries, such as the pharmaceutical and food industries.
合成法
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-ethylthiophenol with chloroacetic acid to form the chloroacetyl derivative. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 50-60°C. The second step involves the reaction of the chloroacetyl derivative with sodium hydroxide to form 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. This reaction is carried out in a solvent such as methanol or ethanol at a temperature of 0-5°C.
特性
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCQPUSOBRMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethylthiophenyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

